![molecular formula C24H26N2O8S2 B14707461 [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 15314-32-6](/img/structure/B14707461.png)
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H22N2O6S2. It is characterized by the presence of a nitrophenyl group, an imino group, and two methylbenzenesulfonate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Mécanisme D'action
The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with polar environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3-Nitrophenyl)imino]diethane-2,1-diyl dibenzoate: Similar structure but with benzoate groups instead of methylbenzenesulfonate groups.
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: Similar structure but with methanesulfonate groups instead of methylbenzenesulfonate groups.
Uniqueness
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the methylbenzenesulfonate groups, which provide distinct chemical properties such as enhanced solubility and reactivity compared to its analogs .
Propriétés
Numéro CAS |
15314-32-6 |
|---|---|
Formule moléculaire |
C24H26N2O8S2 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]-3-nitroanilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26N2O8S2/c1-19-6-10-23(11-7-19)35(29,30)33-16-14-25(21-4-3-5-22(18-21)26(27)28)15-17-34-36(31,32)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3 |
Clé InChI |
YVGXJOAFNCPNTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



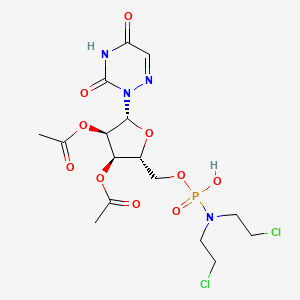
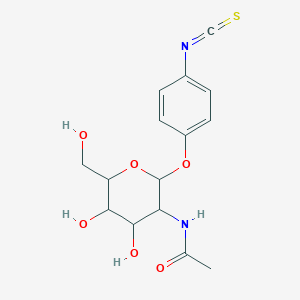
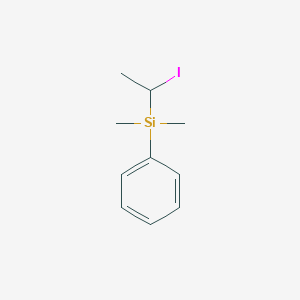
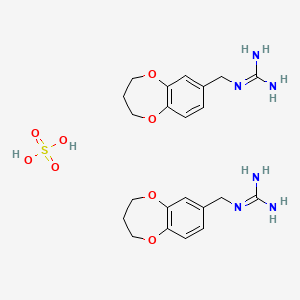

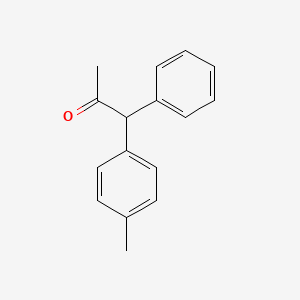
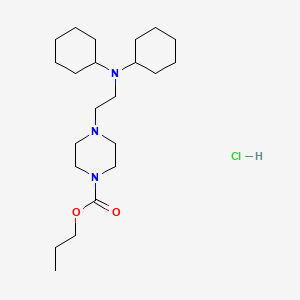
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

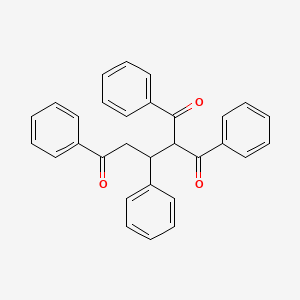
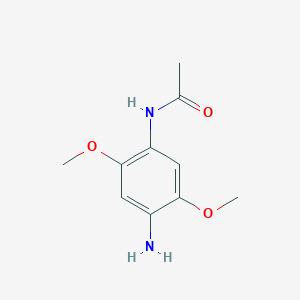

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
